Boronic acid, [2-(1-pyrrolidinylazo)phenyl]-
Description
Boronic acids are versatile compounds widely used in organic synthesis, catalysis, and biomedical applications due to their ability to form reversible covalent bonds with diols and Lewis base interactions. The compound “Boronic acid, [2-(1-pyrrolidinylazo)phenyl]-” features a phenyl ring substituted with a pyrrolidinylazo group at the ortho position.
Properties
CAS No. |
869670-79-1 |
|---|---|
Molecular Formula |
C10H14BN3O2 |
Molecular Weight |
219.05 g/mol |
IUPAC Name |
[2-(pyrrolidin-1-yldiazenyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H14BN3O2/c15-11(16)9-5-1-2-6-10(9)12-13-14-7-3-4-8-14/h1-2,5-6,15-16H,3-4,7-8H2 |
InChI Key |
DYHPTAVIEHOTQV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1N=NN2CCCC2)(O)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Azo-Pyrrolidine Intermediate
The synthesis typically begins with the preparation of the 2-(1-pyrrolidinylazo)phenyl scaffold. This involves diazotization of 2-aminophenol followed by coupling with pyrrolidine under alkaline conditions. The resulting azo compound is halogenated at the para position to the azo group using N-bromosuccinimide (NBS) or iodine monochloride, yielding 2-(1-pyrrolidinylazo)phenyl bromide or iodide.
Transition Metal-Catalyzed Borylation
Miyaura Borylation with Palladium Catalysts
Aryl halides undergo cross-coupling with bis(pinacolato)diboron (B₂pin₂) in the presence of palladium catalysts. For 2-(1-pyrrolidinylazo)phenyl bromide, Pd(dppf)Cl₂ facilitates borylation at 80°C in dimethyl ether (DME), producing the pinacol boronic ester. Acidic hydrolysis (HCl/MeOH) then yields the free boronic acid.
Optimization Insights
Directed ortho-Borylation Using Iridium Complexes
The azo group’s electron-withdrawing nature enables iridium-catalyzed C–H borylation. [Ir(OMe)(cod)]₂ with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) selectively installs boron at the ortho position relative to the azo group. This method avoids pre-halogenation but requires inert atmosphere conditions.
Lithiation-Trapping Methodology
Directed Lithiation of Azo-Substituted Arenes
n-BuLi selectively deprotonates the aromatic ring ortho to the azo group at −78°C. Quenching with triisopropyl borate forms the boronic ester, which is hydrolyzed to the acid. This route bypasses halogenation but demands rigorous exclusion of protic impurities.
Advantages and Limitations
-
Regioselectivity: >90% ortho-borylation
-
Yield: 50–65% (lower due to competing side reactions)
-
Compatibility: Sensitive to steric hindrance from pyrrolidine
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Temperature Range | Key Challenges | Scalability |
|---|---|---|---|---|
| Grignard Reagent | 40–60 | −78°C to 25°C | Moisture sensitivity | Moderate |
| Miyaura Borylation | 55–70 | 80°C | Catalyst cost | High |
| Directed C–H Borylation | 50–65 | 100°C | Requires specialized ligands | Low |
| Lithiation-Trapping | 50–65 | −78°C | Steric hindrance limitations | Moderate |
Challenges and Optimization Strategies
Functional Group Compatibility
The azo group’s redox activity complicates metal-mediated reactions. Strategies include:
Chemical Reactions Analysis
Types of Reactions
(2-(Pyrrolidin-1-yldiazenyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
Anticancer Activity
Boronic acid derivatives have garnered attention for their potential anticancer properties. Studies have shown that various boronic acid compounds exhibit cytotoxic effects against cancer cell lines while maintaining lower toxicity towards healthy cells. For instance, research indicated that certain boronic-imine structured compounds reduced the viability of prostate cancer cells significantly while preserving the viability of healthy cells .
Table 1: Cytotoxic Effects of Boronic Acid Derivatives on Prostate Cancer Cells
| Compound | Concentration (µM) | Cancer Cell Viability (%) | Healthy Cell Viability (%) |
|---|---|---|---|
| B5 | 5 | 33 | 71 |
| B7 | 5 | 44 | 95 |
Antimicrobial Properties
Boronic acids also demonstrate antimicrobial activity against various pathogens. Compounds such as B1, B5, and B7 have shown effective inhibition zones against bacteria like Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents .
Table 2: Antimicrobial Activity of Boronic Acid Compounds
| Compound | Microorganism | Inhibition Zone Diameter (mm) |
|---|---|---|
| B1 | Staphylococcus aureus | 10 |
| B5 | Escherichia coli | 12 |
| B7 | Methicillin-resistant Staphylococcus aureus (MRSA) | 11 |
Quantification in Pharmaceutical Analysis
A novel LC-MS/MS method has been developed for the simultaneous quantification of boronic acids in pharmaceutical formulations such as lumacaftor. This method allows for the accurate measurement of boronic acid impurities without the need for derivatization, thus enhancing the efficiency of quality control processes in drug manufacturing .
Table 3: Method Validation Parameters for LC-MS/MS
| Parameter | Value |
|---|---|
| Limit of Detection (LOD) | 0.05 ppm |
| Limit of Quantification (LOQ) | 0.25 ppm |
| Correlation Coefficient | >0.99 |
Synthesis and Functionalization
Boronic acids serve as crucial intermediates in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. The introduction of a boronic acid moiety can enhance the selectivity and pharmacokinetic properties of bioactive compounds .
Case Study: Synthesis of GABA Derivatives
Research has demonstrated that boronic acid derivatives can be used to synthesize biologically active drug molecules belonging to the γ-amino butyric acid family through innovative coupling reactions facilitated by photocatalysts .
Mechanism of Action
The mechanism of action of (2-(Pyrrolidin-1-yldiazenyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with hydroxyl and amino groups in proteins, leading to inhibition or modulation of enzyme activity. The diazenyl linkage and pyrrolidine ring contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Solubility and Stability
- Precipitation Challenges: Bulky substituents like pyren-1-yl or 4-(4-propan-2-yloxyphenyl)phenyl groups cause precipitation in aqueous media (e.g., RPMI culture medium), limiting their utility in biological assays. This contrasts with phenylboronic acid, which remains soluble and is widely used in diagnostic tests .
- Functionalized Carbon Dots : Phenylboronic acid-modified carbon dots (C-dots) demonstrate high solubility and sensitivity in glucose sensing (detection limit: 9 µM), attributed to hydrophilic surface properties. The pyrrolidinylazo group in the target compound may require similar modifications for biomedical applications .
Electronic and Structural Influences
- Electron-Withdrawing vs. Electron-Donating Groups: Nitro (electron-withdrawing) and methoxyethyl phenoxy (electron-donating) substituents on phenylboronic acids enhance HDAC inhibition. For example, [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid achieves 50% appressorium inhibition at 1 µM, comparable to trichostatin A (1.5 µM). This highlights the role of electronic effects in target engagement .
Positional Isomerism : Ortho-substituted boronic acids (e.g., o-nitrophenylboronic acid) outperform para-substituted analogs in catalysis. For instance, o-nitrophenylboronic acid serves as a superior catalyst in amide bond formation compared to phenylboronic acid, likely due to steric and electronic effects .
Data Tables
Table 1: Comparative Inhibitory Activity of Select Boronic Acids
Table 2: Solubility and Stability Trends
Biological Activity
Boronic acids are a class of compounds that have gained attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties. The compound Boronic acid, [2-(1-pyrrolidinylazo)phenyl]- is part of this family and has shown promising potential in various biological assays. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and a comparative analysis of its effects against different biological targets.
Chemical Structure
The chemical structure of Boronic acid, [2-(1-pyrrolidinylazo)phenyl]- can be represented as follows:
- Molecular Formula : CHBNO
- Molecular Weight : 225.06 g/mol
1. Antioxidant Activity
Recent studies have demonstrated that boronic acid derivatives exhibit significant antioxidant properties. The compound was evaluated using various methods such as DPPH free radical scavenging and CUPRAC assays. The results indicated an IC value of 0.14 ± 0.01 µg/mL for DPPH scavenging, showcasing its potent antioxidant capacity .
2. Anticancer Activity
The anticancer potential of Boronic acid, [2-(1-pyrrolidinylazo)phenyl]- was assessed against several cancer cell lines, including MCF-7 breast cancer cells. The compound exhibited a high cytotoxic effect with an IC value of 18.76 ± 0.62 µg/mL against cancerous cells while showing minimal toxicity towards healthy cell lines . This selective cytotoxicity is crucial for developing effective cancer therapies.
3. Enzyme Inhibition
This compound also demonstrated inhibitory effects on various enzymes:
- Butyrylcholinesterase : IC = 3.12 ± 0.04 µg/mL
- Antiurease : IC = 1.10 ± 0.06 µg/mL
- Antithyrosinase : IC = 11.52 ± 0.46 µg/mL
These results indicate its potential as a therapeutic agent targeting cholinesterase-related disorders and other enzymatic pathways .
Comparative Analysis with Other Boronic Acids
To understand the relative efficacy of Boronic acid, [2-(1-pyrrolidinylazo)phenyl]-, it is essential to compare it with other boronic acids:
| Compound Name | Anticancer Activity (IC) | Antioxidant Activity (DPPH IC) | Enzyme Inhibition (Butyrylcholinesterase IC) |
|---|---|---|---|
| Boronic acid, [2-(1-pyrrolidinylazo)phenyl]- | 18.76 ± 0.62 µg/mL | 0.14 ± 0.01 µg/mL | 3.12 ± 0.04 µg/mL |
| Phenylboronic acid | More potent than boric acid | Not specified | Not specified |
| Benzoxaborole derivatives | Highly active | Not specified | Not specified |
Study on Cancer Cell Lines
A comprehensive study evaluated the antiproliferative activity of various boronic acids, including derivatives similar to Boronic acid, [2-(1-pyrrolidinylazo)phenyl]-. The study utilized the sulforhodamine B (SRB) assay across multiple cancer cell lines (e.g., MCF-7, A2780). Results indicated that certain phenylboronic acid derivatives exhibited strong cell cycle arrest at the G2/M phase and induced apoptosis through caspase activation .
Interaction with Insulin
Computational studies have shown that boronic acids can interact with insulin, stabilizing its structure and potentially enhancing its biological activity . This interaction suggests a broader application for boronic acids in diabetes management and metabolic disorders.
Q & A
Q. What are the key structural features of [2-(1-pyrrolidinylazo)phenyl]boronic acid that influence its reactivity in organic synthesis?
The compound’s pyrrolidine-azo-phenyl backbone provides rigidity and electron-donating properties, while the boronic acid group enables Suzuki-Miyaura cross-coupling reactions. The azo group (-N=N-) may participate in π-π stacking or redox interactions, affecting ligand design in catalysis . For Suzuki reactions, Pd catalysts (e.g., Pd(PPh₃)₄) and polar aprotic solvents (e.g., THF) are typically used, with base selection (e.g., K₂CO₃) critical for minimizing boronic acid decomposition .
Q. How can researchers confirm the purity of this boronic acid derivative before use in coupling reactions?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is recommended to detect impurities like boroxines (trimers formed via dehydration). Derivatization with diols (e.g., pinacol) stabilizes the boronic acid as an ester, simplifying analysis . For quantification, nuclear magnetic resonance (NMR) integration of the boronic acid proton (~δ 7-9 ppm) against internal standards is effective .
Q. What precautions are necessary to prevent boronic acid degradation during storage?
Store under inert atmosphere (argon or nitrogen) at -20°C in anhydrous solvents (e.g., DMF or THF) to avoid hydrolysis. Desiccants like molecular sieves should be added to storage vials. Periodic NMR or FTIR analysis is advised to monitor boroxine formation .
Advanced Research Questions
Q. How can MALDI-MS be optimized for sequencing peptide boronic acids with multiple boronic acid moieties?
Boronic acids undergo dehydration/trimerization during MALDI-MS, complicating analysis. To mitigate this:
- Derivatization : Convert boronic acids to pinacol esters using 2,5-dihydroxybenzoic acid (DHB) as an in situ matrix and derivatizing agent, which suppresses boroxine formation .
- Fragmentation : Use collision-induced dissociation (CID) to sequence branched peptides, focusing on cleavage patterns near the boronic acid groups .
- Validation : Compare experimental spectra with synthetic standards to confirm boronic acid positioning .
Q. How do buffer conditions influence the selectivity of this boronic acid in glycoprotein binding studies?
Evidence shows that boronic acids exhibit pH-dependent binding to glycoproteins via cis-diol interactions. At physiological pH (7.4–7.6), the boronic acid’s pKa (~7.6) aligns with optimal diol binding. However, non-specific interactions (e.g., hydrophobic or electrostatic) can reduce selectivity. To address this:
Q. What strategies enhance the enzymatic inhibitory activity of pyrrolidinylazo-boronic acid derivatives?
Rational design approaches include:
- Bioisosteric replacement : Substitute the azo group with carbamate or urea to modulate hydrogen-bonding with enzyme active sites .
- Steric tuning : Introduce bulky substituents (e.g., tert-butoxycarbonyl) on the pyrrolidine ring to improve binding affinity to proteases .
- Computational docking : Use molecular dynamics simulations to predict binding conformations with target enzymes (e.g., HIV-1 protease) .
Q. How can boronic acid-based electrochemical sensors be stabilized for continuous glucose monitoring?
Integrate redox-active polymers (e.g., poly-nordihydroguaiaretic acid) into the sensor design:
- The polymer acts as a molecular sieve, blocking interferents (e.g., plasma proteins) while allowing glucose diffusion .
- Covalent immobilization of the boronic acid onto graphene foam substrates enhances mechanical stability and reusability .
- Calibrate sensor response using differential pulse voltammetry (DPV) in physiologically relevant glucose concentrations (0–30 mM) .
Data Contradiction Analysis
Q. Why do some studies report conflicting binding affinities for this boronic acid with glycoproteins?
Discrepancies arise from variations in:
- Glycoprotein glycosylation patterns : Ribonuclease B (high mannose) vs. avidin (complex glycans) exhibit different binding kinetics due to terminal saccharide accessibility .
- Surface immobilization : Non-oriented immobilization (e.g., carboxymethyl dextran coatings) may sterically hinder boronic acid-diol interactions .
- Buffer composition : Tris buffers interfere with boronic acid-diol binding, while phosphate buffers enhance specificity .
Q. How to resolve inconsistencies in boronic acid reactivity across Suzuki-Miyaura coupling protocols?
Confounding factors include:
- Catalyst poisoning : Trace amines in the pyrrolidine-azo moiety can deactivate Pd catalysts. Pre-treatment with acetic acid removes residual amines .
- Solvent purity : Moisture in THF (>50 ppm) accelerates boronic acid hydrolysis. Use freshly distilled, anhydrous solvents .
Methodological Innovations
Q. What novel techniques enable high-throughput screening of boronic acid libraries for drug discovery?
Automated multicomponent reactions (IMCRs) coupled with MALDI-MS allow rapid synthesis and analysis of >1,000 boronic acid derivatives. Key steps:
- Use robotics for parallel synthesis in 96-well plates .
- Employ in situ DHB derivatization for MALDI-MS analysis, enabling direct sequencing from single-bead libraries .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
